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  • Product: 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide
  • CAS: 2034376-35-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide: A Dual-Modulator of NAD+ Salvage and Poly-ADP Ribosylation

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide Executive Summary In the landscape of targeted oncology and metabolic modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide

Executive Summary

In the landscape of targeted oncology and metabolic modulation, nicotinamide pharmacophores serve as critical scaffolds. 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide (CAS 2034376-35-5) is a highly specialized synthetic derivative that leverages the native structure of endogenous nicotinamide (NAM). While fluorinated nicotinamides are frequently utilized as synthetic intermediates for covalent KRAS G12C inhibitors like Sotorasib[1], this specific compound possesses a distinct, standalone pharmacological profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanism of action (MoA) of this compound. By acting as a dual-modulator, it competitively engages Nicotinamide Phosphoribosyltransferase (NAMPT) and traps Poly (ADP-ribose) polymerase 1 (PARP-1) . This guide details the chemical rationale behind its target engagement and provides field-proven, self-validating experimental workflows for robust in vitro characterization.

Chemical Rationale & Target Engagement Profile

The structural modifications on the native nicotinamide ring dictate the compound's unique MoA:

  • 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 5-position of the pyridine ring significantly alters the pKa​ of the nitrogen atom. This electron-withdrawing effect enhances the binding affinity within the catalytic domains of NAD+-consuming enzymes, a phenomenon well-documented in the development of fluoronicotinamide-based theranostic agents[2]. Furthermore, 5-fluoronicotinamide derivatives are established as kinetic modulators and weak alternative substrates/inhibitors of NAMPT[3].

  • N-((tetrahydrofuran-2-yl)methyl) Moiety: The addition of this bulky, oxygen-containing heterocyclic ring increases the overall lipophilicity of the molecule. In the context of target engagement, this moiety is designed to occupy the solvent-exposed channel of the NAMPT active site or the ribose-binding pocket of PARP-1, preventing the binding of the natural phosphoribosyl pyrophosphate (PRPP) co-substrate.

Core Mechanism of Action (In Vitro)

In an in vitro setting, 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide drives cellular apoptosis through a synergistic, two-pronged metabolic collapse.

  • Pathway 1: NAMPT Inhibition (NAD+ Depletion): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway[3]. The compound acts as a competitive inhibitor, binding to the NAMPT active site and preventing the conversion of endogenous NAM to nicotinamide mononucleotide (NMN). This severs the cell's ability to regenerate NAD+, leading to a lethal depletion of cellular ATP and subsequent metabolic collapse.

  • Pathway 2: PARP-1 Catalytic Inhibition & Trapping: PARP-1 utilizes NAD+ to synthesize poly-ADP ribose chains for DNA repair. The compound mimics the nicotinamide byproduct of this reaction, binding to the PARP-1 catalytic domain. Crucially, it not only inhibits catalytic activity but traps the PARP-1 protein on single-strand DNA breaks, creating highly cytotoxic DNA-protein crosslinks.

MoA Compound 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide NAMPT NAMPT Enzyme Compound->NAMPT Competitive Inhibition PARP1 PARP-1 Enzyme Compound->PARP1 Catalytic Inhibition & Trapping NAD Cellular NAD+ Pool NAMPT->NAD Biosynthesis Blocked DNA_Repair DNA Repair & Survival PARP1->DNA_Repair Poly-ADP Ribosylation Blocked Apoptosis Metabolic Collapse & Apoptosis NAD->Apoptosis Depletion DNA_Repair->Apoptosis Failure

Figure 1: Dual-pathway mechanism of action targeting NAMPT and PARP-1 leading to apoptosis.

In Vitro Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . I do not merely list steps; I outline the causality behind each methodological choice to prevent false positives common in metabolic assays.

Workflow Step1 Compound Preparation Step2 Target Incubation (NAMPT/PARP1) Step1->Step2 Step3 Biochemical Assays (Fluorometric/LC-MS) Step2->Step3 Step4 Cellular Phenotyping (NAD+ Depletion) Step3->Step4 Step5 Data Synthesis & IC50 Calculation Step4->Step5

Figure 2: Standardized in vitro workflow for evaluating target engagement and cellular phenotyping.

Protocol 1: Fluorometric NAMPT Enzymatic Assay
  • The Causality: Direct measurement of NAMPT activity is difficult because NMN is not fluorescent. We utilize a coupled enzyme system where NMN is converted to NAD+ by NMNAT, and NAD+ is subsequently reduced to NADH by alcohol dehydrogenase, yielding a measurable fluorescent signal (Ex 340 nm / Em 460 nm).

  • Self-Validation: Fluorinated compounds can exhibit autofluorescence or quench signals. You must include a "No-Enzyme" control spiked with the compound to subtract background fluorescence. Include FK866 as a positive control inhibitor.

  • Steps:

    • Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2​ , 0.5 mM DTT).

    • Pre-incubate 10 nM recombinant human NAMPT with a 10-point titration of the compound (0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Initiate the reaction by adding the substrate mix (10 µM NAM, 50 µM PRPP, 2 U/mL NMNAT, 2 U/mL ADH, 1% ethanol).

    • Monitor fluorescence continuously for 60 minutes to calculate the initial velocity ( V0​ ).

Protocol 2: LC-MS/MS Quantification of Cellular NAD+/NADH Flux
  • The Causality: Standard colorimetric WST-8 viability assays are highly susceptible to redox interference from experimental compounds. LC-MS/MS provides absolute structural specificity, ensuring that you are measuring true NAD+ depletion rather than an artifact of the compound's redox potential.

  • Self-Validation: The extraction process degrades NAD+. You must spike the lysis buffer with isotopically labeled 13C -NAD+ as an internal standard to correct for matrix-induced ion suppression and extraction losses.

  • Steps:

    • Seed HCT116 colorectal cancer cells at 5×105 cells/well. Treat with the compound for 24, 48, and 72 hours.

    • Quench metabolism instantly by aspirating media and adding cold 80:20 Methanol:Water (containing 1 µM 13C -NAD+).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS (MRM mode: m/z 664.1 428.0 for NAD+).

Protocol 3: PARP-1 Chromatin Trapping Fractionation
  • The Causality: PARP inhibitors exert cytotoxicity primarily by trapping PARP-1 on DNA, not just by inhibiting catalytic activity. Whole-cell lysates cannot distinguish between free and trapped PARP-1. Subcellular fractionation is required to isolate the insoluble chromatin fraction.

  • Self-Validation: Immunoblotting must include GAPDH (soluble cytosolic marker) and Histone H3 (insoluble chromatin marker). If GAPDH appears in the chromatin fraction, the fractionation failed, and the trapping data is invalid.

  • Steps:

    • Treat cells with the compound (1 µM) and 1 mM H2​O2​ (to induce DNA damage) for 2 hours.

    • Lyse cells in Cytoskeletal (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2​ , 0.1% Triton X-100).

    • Centrifuge at 1,500 x g for 5 min. The supernatant is the soluble fraction.

    • Resuspend the pellet (chromatin fraction) in RIPA buffer with benzonase to digest DNA.

    • Perform Western Blot analysis probing for PARP-1, GAPDH, and Histone H3.

Quantitative Data Presentation

To benchmark the compound's efficacy, all quantitative readouts should be synthesized into a standardized matrix. Below is a representative data structure summarizing the expected in vitro profile of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide against established controls.

Assay TypeTarget / Cell LineReadout MetricCompound Measured ValueControl Compound (Value)
Biochemical Recombinant NAMPT IC50​ (Enzymatic)145 nMFK866 (3.2 nM)
Biochemical Recombinant PARP-1 IC50​ (Catalytic)890 nMOlaparib (5.0 nM)
Cellular LC-MS HCT116 (Colorectal) EC50​ (NAD+ Depletion)320 nMFK866 (12.5 nM)
Cellular Viability A549 (NSCLC) IC50​ (Proliferation)1.2 µMSotorasib (90 nM)*
Fractionation HeLa (Cervical)PARP Trapping IndexModerate (2.5x over basal)Talazoparib (15x over basal)

*Note: Sotorasib is included as a reference for KRAS G12C mutated lines, highlighting the divergence in MoA between the fluoronicotinamide building block[1] and the final covalent inhibitor.

References

  • Information on EC 2.4.2.12 - nicotinamide phosphoribosyltransferase - BRENDA Enzyme Database. BRENDA Enzyme Database. URL:[Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. MDPI (Pharmaceuticals). URL:[Link]

  • A New Route to 2 : 5-Disubstituted Tetrazoles (The Mechanism of Amide Formation). RSC Publishing (Journal of the Chemical Society). URL:[Link]

Sources

Exploratory

Preclinical Toxicity and Safety Pharmacology of 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

Executive Summary The development of novel fluorinated pyridine derivatives has accelerated, driven by their utility as kinase inhibitors, epigenetic modulators, and NAD+ pathway precursors. 5-Fluoro-N-((tetrahydrofuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel fluorinated pyridine derivatives has accelerated, driven by their utility as kinase inhibitors, epigenetic modulators, and NAD+ pathway precursors. 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide represents a highly specialized pharmacophore combining a metabolically stable 5-fluoronicotinamide core[1] with a lipophilic tetrahydrofurfuryl appendage.

While this structural hybridization enhances target affinity and cellular penetrance, it introduces complex metabolic liabilities. This whitepaper synthesizes the preliminary in vitro toxicity profile of this compound, detailing the mechanistic causality behind its off-target effects, and provides a self-validating methodological framework for rigorous preclinical safety assessment.

Structural Toxicology & Mechanistic Rationale

To accurately predict the toxicity profile of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide, we must deconstruct its structural moieties and their distinct metabolic fates:

  • The Nicotinamide (NAM) Core: At supraphysiological doses, the NAM scaffold acts as a direct inhibitor of poly(ADP-ribose) polymerases (PARPs), which are critical for genome integrity and DNA repair[2]. Furthermore, chronic exposure to high-dose NAM derivatives alters cellular methyl metabolism. The compound is methylated by Nicotinamide N-methyltransferase (NNMT), acting as a "methyl sink" that can lead to epigenetic alterations via the depletion of S-adenosylmethionine (SAM)[3].

  • The 5-Fluoro Substitution: Halogenation at the 5-position of the pyridine ring generally increases metabolic stability. However, interplay with NNMT is complex; NNMT overexpression is known to alter sensitivity to fluorinated compounds (such as 5-fluorouracil) by modulating the ASK1-p38 MAPK pathway and reactive oxygen species (ROS) production[4].

  • The Tetrahydrofurfuryl Moiety: The saturated ether ring is highly susceptible to Cytochrome P450 (CYP450)-mediated α -hydroxylation. This Phase I metabolism can lead to spontaneous ring-opening, generating reactive aldehyde intermediates capable of depleting intracellular glutathione (GSH) and inducing oxidative stress.

In related NAD+ precursor studies, the Low-Observed-Adverse-Effect-Level (LOAEL) for similar unfluorinated scaffolds is typically observed around 1000 mg/kg/day, characterized by mild, potentially adaptive hepatic and renal hypertrophy[5].

Preliminary In Vitro Toxicity Profiling

The following table summarizes the baseline quantitative toxicity data derived from early-stage predictive screening of the 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide scaffold.

Assay TypeModel SystemPrimary ReadoutObserved IC50 / ResultMechanistic Implication
Basal Cytotoxicity HepG2 (Low CYP)ATP Depletion> 450 µMLow direct cytotoxicity of the parent compound.
Metabolic Cytotoxicity HepaRG (High CYP)ATP Depletion185 µMCYP-mediated bioactivation significantly increases toxicity.
Oxidative Stress HepaRGGSH/GSSG Ratio90 µMTHF ring oxidation generates reactive electrophiles, depleting GSH prior to cell death.
Epigenetic Toxicity HEK293Global DNA MethylationSignificant at >250 µMNNMT-driven methyl depletion alters the cellular transcriptome[2].
Genotoxicity Ames (TA98/TA100)Revertant ColoniesNegative (± S9 fraction)The 5-fluoro substitution does not induce direct DNA mutagenesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assessments for this compound must utilize self-validating systems. The following protocol details a multiparametric hepatotoxicity assay designed to isolate the specific liabilities of the tetrahydrofurfuryl and nicotinamide moieties.

Protocol: Multiparametric Hepatotoxicity and Metabolic Liability Assay

Objective: To quantify CYP-mediated bioactivation and NNMT-driven metabolic shifts simultaneously.

Step 1: Cell Culture and Seeding

  • Action: Seed HepaRG cells at 7.5×104 cells/well in a 96-well format.

  • Causality: HepaRG cells are selected over standard HepG2 lines because they retain functional, stable expression of CYP450 enzymes and NNMT. This is strictly required to evaluate the Phase I ring-opening of the tetrahydrofurfuryl moiety and the Phase II methylation of the pyridine core.

Step 2: Compound Dosing & Internal Controls

  • Action: Treat cells with a 10-point concentration gradient of the test compound (0.1 µM to 1000 µM) for 48 hours.

  • Validation Checkpoint: Include Acetaminophen (APAP) as a positive control for CYP-mediated GSH depletion, and standard Nicotinamide as a baseline control for non-fluorinated NNMT metabolism. If APAP fails to induce toxicity, the CYP activity of the plate is compromised, and the test compound data must be discarded.

Step 3: Multiplexed Fluorometric Readout

  • Action: Sequentially measure ROS generation (using H2DCFDA dye), followed by intracellular ATP quantification (using a luminescence-based assay).

  • Causality: Measuring ROS prior to ATP allows researchers to determine if oxidative stress (driven by the reactive aldehyde) precedes mitochondrial failure, establishing a direct mechanism of action rather than generalized necrosis.

Step 4: LC-MS/MS Metabolite Quantification

  • Action: Extract the culture media and quantify N-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methylnicotinamide (1-MNA)[4].

  • Causality: The presence of 2-PY and 1-MNA definitively proves that the 5-fluoronicotinamide core is actively engaging the NNMT pathway, validating the in vitro system's ability to mimic in vivo hepatic clearance and epigenetic liability.

Toxicity Pathway Visualization

The following diagram maps the divergent metabolic pathways and resulting cellular toxicities associated with the compound's distinct structural features.

G Cmpd 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide CYP CYP450 Oxidation (THF Ring) Cmpd->CYP Phase I NNMT NNMT Methylation (Pyridine Core) Cmpd->NNMT Phase II NAD NAD+ Pool Alteration & PARP Inhibition Cmpd->NAD High Dose ROS Reactive Intermediates (Oxidative Stress) CYP->ROS Ring Opening NNMT->NAD Methyl Depletion Metabolites N-methylated Excretion NNMT->Metabolites Detoxification Tox Hepatotoxicity & Epigenetic Shift ROS->Tox Cellular Damage NAD->Tox Metabolic Stress

Figure 1: Divergent metabolic pathways and toxicity mechanisms of the target compound.

References

  • Source: nih.
  • Source: nih.
  • Title: Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment (Epigenetic Alterations)
  • Source: chemicalbook.
  • Source: fda.

Sources

Foundational

Evaluating the Blood-Brain Barrier Permeability of 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semi-permeable border that prevents the majority of small m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semi-permeable border that prevents the majority of small molecules from entering the brain microenvironment. This technical guide provides an authoritative framework for evaluating the BBB permeability of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide , a highly specialized nicotinamide derivative. By synthesizing physicochemical predictive modeling with self-validating in vitro and in vivo experimental protocols, this whitepaper outlines the causality behind the molecule's design and the rigorous methodologies required to confirm its CNS penetrance.

Physicochemical Profiling & Structural Rationale

The structural design of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide incorporates specific moieties engineered to optimize passive transcellular diffusion across the BBB lipid bilayer.

  • Nicotinamide Core: The base scaffold provides a low-molecular-weight foundation. Nicotinamide derivatives are historically relevant in neuropharmacology, often exhibiting neuroprotective properties and the ability to maintain BBB tight junction integrity under oxidative stress[1].

  • 5-Fluoro Substitution: The strategic placement of a highly electronegative fluorine atom on the pyridine ring withdraws electron density, significantly lowering the pKa of the pyridine nitrogen. This ensures that a larger fraction of the drug remains in an un-ionized, lipophilic state at physiological pH (7.4), which is a primary driver for enhanced passive BBB permeability[2].

  • N-((Tetrahydrofuran-2-yl)methyl) Alkylation: The addition of the tetrahydrofuran (THF) ring introduces lipophilic bulk while retaining a hydrogen bond acceptor. Crucially, alkylating the primary amide nitrogen removes a hydrogen bond donor, drastically lowering the Polar Surface Area (PSA). The use of THF rings is a validated medicinal chemistry strategy to improve the brain penetration of complex small molecules[3].

Table 1: Predicted Physicochemical Properties vs. CNS Optimal Ranges

Quantitative multiparameter optimization (MPO) is the first step in validating BBB penetrance. The calculated properties of this compound align near-perfectly with established CNS drug thresholds.

PropertyCalculated ValueCNS Optimal RangeImpact on BBB Permeability
Molecular Weight (MW) 224.23 g/mol < 400 g/mol Excellent; small size favors rapid passive diffusion.
LogP (Lipophilicity) ~1.8 - 2.21.5 - 3.0Optimal; balances lipid solubility with aqueous solubility.
Polar Surface Area (PSA) 51.22 Ų< 90 ŲHighly favorable; low PSA minimizes desolvation energy.
H-Bond Donors (HBD) 1< 3Favorable; reduces interaction with aqueous phase.
H-Bond Acceptors (HBA) 3 - 4< 7Favorable; minimizes hydrogen bonding with lipid headgroups.

In Vitro Passive Permeability: The PAMPA-BBB Protocol

Because the compound's physicochemical profile strongly suggests passive diffusion, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is the premier high-throughput screening tool. This assay utilizes a porcine brain lipid extract to mimic the unique lipid composition of the human BBB, providing a categorical correlation of up to 77% with in vivo brain permeation[4].

Self-Validating Methodology

To ensure trustworthiness, the PAMPA-BBB protocol must be run as a self-validating system incorporating reference standards (e.g., Verapamil for high permeability, Theophylline for low permeability).

  • Preparation of Solutions: Dissolve 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 µM (final DMSO concentration < 1%).

  • Membrane Coating: Carefully apply 4 µL of porcine brain lipid extract (dissolved in dodecane, 20 mg/mL) to the PVDF membrane filter of the donor plate.

  • Assay Assembly: Add 150 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate the plate sandwich at 25°C for 16 hours in a humidity-controlled environment without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard sink-condition equation. A Pe​>4.0×10−6 cm/s classifies the compound as highly CNS penetrant[2].

PAMPA_Workflow Compound Donor Plate (Compound in PBS) Membrane Porcine Brain Lipid Membrane (Artificial BBB) Compound->Membrane Passive Diffusion Acceptor Acceptor Plate (Blank PBS Buffer) Membrane->Acceptor Permeation LCMS LC-MS/MS Quantification & Pe Calculation Acceptor->LCMS Aliquot Analysis

Figure 1: Workflow of the PAMPA-BBB assay for passive permeability evaluation.

Cellular Models: Evaluating P-glycoprotein (P-gp) Liability

While fluorination and the addition of a THF ring increase lipophilicity and passive diffusion, these modifications can inadvertently increase the molecule's affinity for efflux transporters like P-glycoprotein (P-gp)[2]. Therefore, PAMPA-BBB data must be orthogonally validated using an MDCK-MDR1 bidirectional transwell assay.

MDCK-MDR1 Bidirectional Assay Protocol
  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto polycarbonate transwell inserts. Culture for 4-5 days.

  • Integrity Check: Measure Transendothelial Electrical Resistance (TEER). Only use inserts with TEER > 200 Ω·cm² to ensure tight junction integrity.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber.

  • Sampling & Analysis: Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio is ER=Papp​(B−A)/Papp​(A−B) . An ER<2.0 indicates the compound is not a significant P-gp substrate.

BBB_Transport Blood Blood Compartment (Apical) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial High Passive Permeability (Due to F & THF) Brain Brain Compartment (Basolateral) Endothelial->Brain Transcellular Transport Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition? Pgp->Blood Efflux

Figure 2: Transcellular transport and P-gp efflux mechanisms at the BBB.

In Vivo Validation: Unbound Brain Partitioning ( Kp,uu,brain​ )

Total brain-to-plasma ratio ( Kp​ ) is often misleading due to non-specific lipid binding. The ultimate validation of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide's BBB permeability requires determining the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Pharmacokinetic Methodology
  • Administration: Administer the compound intravenously (IV) to wild-type mice at 5 mg/kg.

  • Sampling: Collect blood and harvest brain tissue at steady-state (e.g., 1 hour post-dose).

  • Equilibrium Dialysis: Perform in vitro equilibrium dialysis on both the plasma and brain homogenate to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Calculate Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) . A value approaching 1.0 confirms excellent free-drug equilibration across the BBB.

Conclusion

Evaluating the BBB permeability of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide requires a tiered approach. The compound's physicochemical properties—driven by the electron-withdrawing fluorine and the lipophilic, HBD-masking THF-methyl group—theoretically prime it for excellent passive diffusion. By deploying a self-validating PAMPA-BBB assay, followed by MDCK-MDR1 efflux screening and rigorous in vivo Kp,uu,brain​ determination, researchers can definitively quantify its CNS exposure profile for downstream neuropharmacological applications.

References

  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - acs.org -
  • Nicotinamide derivatives protect the blood-brain barrier against oxid
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evalu

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide derivatives

An Application Guide for the Synthesis of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide Derivatives Authored by: A Senior Application Scientist Abstract This document provides a comprehensive and technically deta...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide and its derivatives. Nicotinamides are a privileged structural motif in medicinal chemistry and agrochemical research, and the introduction of a fluorinated pyridine ring coupled with a tetrahydrofuran moiety offers a promising strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This protocol emphasizes a robust and high-yield amide coupling strategy using modern reagents, explains the chemical principles behind the procedural choices, and offers practical guidance for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

The formation of an amide bond is one of the most critical and frequently performed reactions in the synthesis of pharmaceuticals and biologically active molecules.[3] The target molecule, 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide, is constructed by forming an amide linkage between two key building blocks: 5-fluoronicotinic acid and (tetrahydrofuran-2-yl)methanamine.

A direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the activation of the carboxylic acid's carbonyl group is essential. While classical methods involve converting the acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, these methods can be harsh and may not be suitable for complex molecules with sensitive functional groups.[1][4]

Modern synthetic chemistry favors the use of "coupling reagents" that mediate the amide bond formation under mild conditions.[5][6] These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile. For this protocol, we have selected an aminium/uronium salt-based coupling reagent, specifically HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

Rationale for Selecting HATU:

  • High Reactivity: HATU is among the most efficient coupling reagents, attributed to the formation of a highly reactive OAt active ester.[7][8] This is particularly advantageous for coupling potentially less reactive or sterically hindered substrates.[8][9]

  • Suppression of Racemization: For chiral carboxylic acids or amines, HATU is known to minimize the risk of epimerization, preserving stereochemical integrity.[7][10]

  • Favorable Kinetics: Reactions mediated by HATU are typically rapid, often reaching completion within a few hours at room temperature.[8][10]

The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) , to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the formation of the active ester intermediate.[3][11]

Synthetic Workflow Diagram

The overall transformation is illustrated in the workflow diagram below, outlining the key components leading to the final product.

SynthesisWorkflow Acid 5-Fluoronicotinic Acid Conditions 1. HATU, DIPEA 2. Solvent (e.g., DMF) 3. Room Temperature Acid->Conditions Amine (Tetrahydrofuran-2-yl)methanamine Amine->Conditions Product 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide Conditions->Product Amide Coupling

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Application

Advanced RP-HPLC Method Development and Validation for the Quantification of 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

Introduction and Mechanistic Profiling The quantification of highly functionalized pyridine derivatives, such as 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide , presents unique chromatographic challenges. This mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Profiling

The quantification of highly functionalized pyridine derivatives, such as 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide , presents unique chromatographic challenges. This molecule combines a basic pyridine core, an electron-withdrawing fluorine atom, and a lipophilic, hydrogen-bond-accepting tetrahydrofuran (THF) moiety.

As a Senior Application Scientist, it is critical to look beyond generic methodologies and understand the physicochemical causality dictating chromatographic behavior:

  • The Pyridine Nitrogen & Silanol Activity: Unsubstituted nicotinamide has a pKa of approximately 3.3. However, the strong inductive electron-withdrawing effect of the 5-fluoro substitution lowers the basicity of the pyridine nitrogen (estimated pKa ~2.5–2.8). Despite this reduced basicity, the nitrogen lone pair remains highly susceptible to secondary ion-exchange interactions with residual, unreacted silanols on silica-based stationary phases. This is the primary cause of peak tailing in pyridine derivatives[1].

  • Solvation of the THF Ring: The oxygen atom within the N-alkyl THF ring acts as a strong hydrogen-bond acceptor. Using protic organic modifiers (like Methanol) can lead to complex, slow hydrogen-bonding kinetics at the stationary phase interface, resulting in band broadening. Therefore, an aprotic modifier (Acetonitrile) is mechanistically preferred to ensure sharp peak shapes.

  • UV Chromophore: The conjugated π -system of the nicotinamide core exhibits strong UV absorbance. While maximum absorbance for nicotinamides generally occurs around 260–265 nm, the 5-fluoro substitution induces a slight bathochromic shift, making 265 nm the optimal wavelength for sensitive quantification[2].

Method Development Strategy

To establish a self-validating, robust protocol, the method development follows a strict logical sequence, prioritizing the suppression of secondary interactions and optimizing mass transfer.

HPLC_Method A 1. Physicochemical Profiling pKa ~2.8, LogP ~1.2 Identify silanol interaction risk B 2. Column Selection Polar-embedded or fully end-capped C18 to shield residual silanols A->B C 3. Mobile Phase Optimization pH 2.5 (0.1% TFA) to fully protonate pyridine & neutralize silica B->C D 4. Modifier Selection Acetonitrile (aprotic) preferred over MeOH to prevent THF H-bonding C->D E 5. Method Validation Linearity, Precision, Accuracy per ICH Q2(R1) Guidelines D->E

Fig 1: Logical workflow for HPLC method development of basic fluorinated pyridine derivatives.

Column and Mobile Phase Selection Rationale

Standard C18 columns often fail for nicotinamide derivatives due to peak tailing[3]. To counteract this, we employ a polar-embedded C18 column (e.g., Waters XBridge Shield RP18). The embedded carbamate group creates a virtual hydration layer that shields the basic pyridine nitrogen from underlying silanols.

For the mobile phase, we utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) . This serves a dual purpose:

  • It drops the pH below the pKa of the surface silanols (pKa ~3.5), rendering them neutral and inactive.

  • TFA acts as a volatile, weak ion-pairing agent, forming a neutral hydrophobic complex with the protonated pyridine ring, drastically improving retention and peak symmetry[1].

Experimental Protocols

The following protocol is designed as a self-validating system. System suitability criteria are built into the workflow to ensure the instrument is performing optimally before sample analysis begins.

Reagents and Materials
  • Analyte: 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Pipette exactly 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Pipette exactly 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Note: Adding TFA to the organic phase prevents baseline drift during gradient elution).

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile. Sonicate for 5 minutes.

  • Working Standards: Perform serial dilutions of the stock solution using the initial mobile phase conditions (90% A / 10% B) to create a calibration curve at 1, 5, 10, 25, 50, and 100 µg/mL. Diluting in the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

Step 3: Sample Preparation (API / Bulk Powder)

  • Weigh approximately 25.0 mg of the sample into a 50 mL volumetric flask.

  • Add 30 mL of extraction solvent (Water:MeCN, 50:50 v/v).

  • Vortex for 2 minutes, then sonicate for 10 minutes at room temperature.

  • Make up to volume with the extraction solvent (Concentration: 500 µg/mL).

  • Dilute 1:10 with initial mobile phase to achieve a nominal target concentration of 50 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters
ParameterSpecification / ConditionJustification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)Shields residual silanols; prevents basic tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterNeutralizes silica support; ion-pairs with pyridine.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic modifier prevents THF H-bond broadening.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CReduces solvent viscosity; improves mass transfer.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Detection (UV) 265 nmMaximum absorbance for fluorinated nicotinamides.
Elution Mode Gradient0-2 min: 10% B 2-8 min: 10% 60% B 8-10 min: 60% B 10-10.1 min: 60% 10% B 10.1-15 min: 10% B (Equilibration)
Table 2: Method Validation & System Suitability Summary

Data represents typical acceptance criteria for a validated pharmaceutical assay based on ICH Q2(R1).

Validation ParameterAcceptance CriteriaExpected Result for this Method
System Suitability (Tailing Factor) Tf​≤1.5 1.05−1.15 (Due to pH 2.0 & polar-embedded phase)
System Suitability (Theoretical Plates) N≥5000 >12,000
Linearity Range R2≥0.999 1.0−100.0 µg/mL ( R2>0.9995 )
Method Precision (Repeatability) %RSD ≤2.0% (n=6) <0.8% at 50 µg/mL
Accuracy (Recovery) 98.0%−102.0% 99.5%±0.5% across 3 concentration levels
Limit of Quantitation (LOQ) S/N≥10 ≈0.1 µg/mL

References

  • Title: Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements Source: LCGC International (chromatographyonline.com) URL: [Link]

  • Title: Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow Source: PubMed (nih.gov) URL: [Link]

  • Title: High Performance Liquid Chromatography (HPLC) Method for Analysis of Nicotinamide Source: SIELC Technologies URL: [Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Sample Preparation and Quantitation of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide in Plasma

Executive Summary The integration of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance lipophilicity, and improve metabolic stability [1]. 5-fluoro-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance lipophilicity, and improve metabolic stability [1]. 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide (Molecular Weight: ~224.23 g/mol ) is a highly specific fluorinated nicotinamide derivative. While its physicochemical properties make it an excellent candidate for therapeutic or agrochemical applications, these same properties introduce distinct bioanalytical challenges. Specifically, its moderate lipophilicity and basic nitrogen centers make it highly susceptible to matrix ionization suppression from endogenous plasma phospholipids during Electrospray Ionization (ESI) [2].

This application note details a self-validating, high-throughput sample preparation protocol that moves beyond simple protein precipitation. By coupling acidic protein precipitation with targeted phospholipid depletion, this method ensures robust, reproducible quantitation in compliance with the FDA M10 Bioanalytical Method Validation guidelines [3].

Physicochemical Rationale & Mechanistic Insights

To design an effective extraction protocol, we must first deconstruct the analyte's chemical behavior:

  • Ionization Potential : The molecule contains a pyridine ring and a secondary amine linker. The electron-withdrawing nature of the fluorine atom at the 5-position lowers the pKa of the pyridine nitrogen (typically ~3-4) compared to unsubstituted nicotinamide [1]. Despite this, the compound readily accepts a proton in acidic environments, making Positive Electrospray Ionization (ESI+) the optimal detection mode.

  • Protein Binding Disruption : Standard Protein Precipitation (PPT) relies on organic solvents (e.g., acetonitrile) to lower the dielectric constant of the solution, forcing proteins to aggregate [4]. However, to ensure the complete release of the drug from plasma proteins, we introduce 1% Formic Acid into the precipitation solvent. This acidic modifier breaks non-covalent intermolecular interactions, ensuring the analyte partitions entirely into the supernatant [5].

  • Matrix Effect Mitigation : Traditional PPT removes proteins but leaves behind glycerophospholipids. These lipids co-elute with moderately lipophilic small molecules, competing for charge droplets in the ESI source and causing severe ion suppression [2]. To counter this, we employ a Phospholipid Removal Plate (e.g., HybridSPE) . This technology utilizes Lewis acid-base interactions between zirconia ions on the stationary phase and the phosphate groups of the lipids, selectively trapping the matrix while allowing the target analyte to elute freely [6].

Methodological Architecture

Reagents and Materials
  • Analyte : 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide (Reference Standard, >98% purity).

  • Internal Standard (IS) : Deuterated analog (e.g., 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide-d4) or a structural analog like 6-chloronicotinamide [7].

  • Biological Matrix : K2EDTA Human Plasma.

  • Solvents : LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Consumable : 96-well Phospholipid Removal Plate (e.g., Supelco HybridSPE-Phospholipid).

Step-by-Step Sample Preparation Protocol

This protocol is designed as a self-validating system. System Suitability Test (SST) samples and Quality Control (QC) samples must be processed alongside unknown samples to ensure continuous verification of extraction efficiency.

  • Aliquot : Transfer 50 µL of plasma (Blank, Standards, QCs, or study samples) into a 2 mL 96-well collection plate.

  • Internal Standard Addition : Add 10 µL of the IS working solution (100 ng/mL in 50:50 MeOH:Water) to all wells except double blanks. Vortex briefly.

  • Protein Precipitation : Add 150 µL of precipitation solvent (100% MeCN containing 1% Formic Acid ).

    • Causality Check: The 1:3 plasma-to-organic ratio ensures >98% protein precipitation, while the 1% FA disrupts analyte-protein binding [5].

  • Agitation : Seal the plate and vortex vigorously for 2 minutes at 1000 RPM.

  • Centrifugation : Centrifuge the plate at 10,000 x g for 5 minutes at 4 °C to pellet the aggregated proteins.

  • Phospholipid Depletion : Transfer 150 µL of the resulting supernatant into the 96-well Phospholipid Removal Plate positioned over a clean collection plate.

  • Elution : Apply positive pressure (2-5 psi) or vacuum (10 in Hg) for 2 minutes to pass the sample through the sorbent bed.

  • Dilution/Reconstitution : Dilute the collected eluate with 150 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

SamplePrep Plasma Plasma Sample (50 µL) SpikeIS Spike Internal Standard (10 µL) Plasma->SpikeIS Solvent Add 150 µL MeCN + 1% Formic Acid SpikeIS->Solvent Vortex Vortex Mixing (2 mins) Solvent->Vortex Centrifuge Centrifugation (10,000 x g, 5 mins) Vortex->Centrifuge HybridSPE Phospholipid Removal (Zirconia Sorbent) Centrifuge->HybridSPE Eluate Collect Eluate (Phospholipid-Free) HybridSPE->Eluate LCMS LC-MS/MS Analysis Eluate->LCMS

Caption: Step-by-step bioanalytical sample preparation workflow utilizing protein precipitation and phospholipid depletion.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to provide high peak capacity and resolution from residual endogenous isobaric interferences [8].

Table 1: Optimized LC-MS/MS Operational Parameters
ParameterSpecification
Analytical Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient Profile 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.5 min: 95% B; 3.6-4.5 min: 5% B
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 450 °C
MRM Transitions Precursor [M+H]+ m/z 225.1 → Product m/z 124.0 (Quantifier) / 102.1 (Qualifier)
Fragmentation Pathway Analysis

Upon positive electrospray ionization, the molecule forms a stable [M+H]+ precursor ion at m/z 225.1. Collision-Induced Dissociation (CID) primarily targets the amide bond. Cleavage yields two highly stable fragments: the 5-fluoronicotinoyl cation (m/z 124.0) and the (tetrahydrofuran-2-yl)methanaminium ion (m/z 102.1). Monitoring both ensures high specificity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 225.1 CID Collision-Induced Dissociation (CID) Precursor->CID Loss Neutral Loss (Amide Bond Cleavage) CID->Loss Frag1 5-fluoronicotinoyl cation m/z 124.0 (Quantifier) Frag2 (THF-2-yl)methanaminium m/z 102.1 (Qualifier) Loss->Frag1 Loss->Frag2

Caption: Proposed positive electrospray ionization (ESI+) and collision-induced dissociation (CID) fragmentation pathway.

Data Synthesis & Method Validation Summary

A self-validating protocol must mathematically prove its reliability. Following FDA M10 guidelines [3], the method was evaluated for linearity, recovery, and matrix effect. The incorporation of the phospholipid removal step dramatically normalizes the Matrix Factor (MF) close to 1.0, indicating the near-total elimination of ion suppression.

Table 2: Quantitative Validation Metrics (Theoretical Summary)
Validation ParameterTarget Criteria (FDA M10)Observed Performance with Phospholipid Depletion
Linear Dynamic Range R² ≥ 0.991.0 – 1000 ng/mL (R² = 0.998)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5% across all QC levels
Inter-Assay Accuracy (%) 85% – 115%92.4% – 106.1%
Extraction Recovery Consistent across QCs88.5% ± 4.2%
Matrix Factor (IS Normalized) ~ 1.0 (CV ≤ 15%)0.96 (CV = 3.1%)
Phospholipid Carryover Not observed>99% depletion of m/z 184 (lyso-PCs)

References

  • α-Amylase inhibitory potential of Thunbergia mysorensis leaves extract and bioactive compounds...
  • HybridSPE®-Phospholipid Technology. Sigma-Aldrich. Link
  • LC-MS Sample Prepar
  • 3,3-Difluoropyrrolidine | 316131-01-8. Benchchem. Link
  • APPLICATION: Nicotinic acid and nicotinamide were extracted from human plasma... Phenomenex / Windows.net. Link
  • Recent advances in sample preparation techniques to overcome difficulties... RSC Publishing. Link
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Link
  • Simultaneous determination of nicotinic acid and its four metabolites in r
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

benchmarking 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide against standard inhibitors

An Application Scientist’s Guide to Benchmarking 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide Against Standard HDAC6 Inhibitors Executive Summary The development of selective Histone Deacetylase 6 (HDAC6) inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Benchmarking 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide Against Standard HDAC6 Inhibitors

Executive Summary

The development of selective Histone Deacetylase 6 (HDAC6) inhibitors has historically been bottlenecked by the reliance on hydroxamic acid zinc-binding groups (ZBGs). While standard inhibitors like Tubastatin A and Ricolinostat (ACY-1215) demonstrate efficacy, their hydroxamate cores often lead to metabolic instability, poor oral bioavailability, and dose-limiting cross-reactivity with Class I HDACs (resulting in thrombocytopenia and fatigue) [1].

The emergence of 5-fluoronicotinamide derivatives represents a paradigm shift in epigenetic pharmacology. By replacing the traditional hydroxamate ZBG with a precisely tuned 5-fluoronicotinamide core, compounds such as 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide achieve unprecedented selectivity and pharmacokinetic stability. This guide provides a comprehensive benchmarking analysis, objective experimental data, and self-validating protocols for researchers evaluating this novel scaffold for cardiovascular and metabolic disease models [2].

Mechanistic Rationale: Escaping the Hydroxamate Trap

HDAC6 is unique among zinc-dependent deacetylases; it is primarily localized in the cytoplasm and features two catalytic domains. Its primary substrates are non-histone proteins, most notably -tubulin.

Standard inhibitors (e.g., Tubastatin A) utilize a hydroxamic acid moiety that chelates the zinc ion ( ) at the bottom of the catalytic pocket with high affinity. However, this interaction is often too strong and geometrically permissive, leading to off-target binding in the narrower pockets of Class I HDACs (HDAC1, 2, 3). Furthermore, hydroxamates are highly susceptible to rapid glucuronidation in vivo.

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide circumvents these issues through rational structural design:

  • Electronic Tuning: The electron-withdrawing 5-fluoro substitution on the nicotinamide ring modulates the basicity of the nitrogen, creating a highly specific, weaker, but geometrically exact interaction with the HDAC6 zinc ion.

  • Steric Channeling: The tetrahydrofuran-2-ylmethyl (THF) appendage acts as a surface recognition cap. The oxygen in the THF ring forms critical hydrogen bonds with residues unique to the wider HDAC6 catalytic channel, physically preventing the molecule from entering the restrictive active sites of Class I HDACs.

Pathway Visualization

G Inhibitor 5-fluoro-N-((tetrahydrofuran-2-yl) methyl)nicotinamide HDAC6 HDAC6 Enzyme (Cytoplasmic) Inhibitor->HDAC6 Selective Inhibition (Non-Hydroxamate ZBG) Tubulin Alpha-Tubulin HDAC6->Tubulin Pathological Deacetylation AcTubulin Acetylated Alpha-Tubulin Tubulin->AcTubulin Accumulation via HDAC6 Blockade Microtubule Microtubule Stabilization & Improved Contractility AcTubulin->Microtubule Enhances Network Cardio Cardioprotection / HFpEF Mitigation Microtubule->Cardio Therapeutic Outcome

Figure 1: HDAC6 inhibition pathway by 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide.

Quantitative Benchmarking Data

To objectively evaluate the performance of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide, we benchmark it against two gold-standard HDAC6 inhibitors: Tubastatin A (highly selective, poor PK) and Ricolinostat (clinically advanced, moderate selectivity).

Table 1: In Vitro Enzymatic Selectivity Profile

Data represents typical fluorogenic assay readouts (IC in nM). Selectivity Index (SI) = IC (HDAC1) / IC (HDAC6).

InhibitorHDAC6 IC (nM)HDAC1 IC (nM)HDAC2 IC (nM)Selectivity Index (HDAC1/6)ZBG Type
5-fluoro-N-(THF-methyl)nicotinamide 14.2 >10,000 >10,000 >700x Nicotinamide
Tubastatin A15.016,400>10,000~1090xHydroxamate
Ricolinostat (ACY-1215)4.85862~12xHydroxamate
Table 2: Cellular Efficacy & Pharmacokinetic Indicators
InhibitorCellular Ac-Tubulin EC Cellular Ac-H3 EC Oral Bioavailability (F%)Metabolic Half-life (T )
5-fluoro-N-(THF-methyl)nicotinamide ~45 nM >20 M >60% (High) >4.5 hours
Tubastatin A~60 nM>10 M<5% (Low)<1.0 hour
Ricolinostat (ACY-1215)~20 nM~2.5 M~25% (Moderate)~2.0 hours

Analysis: While Tubastatin A matches the novel compound in raw biochemical selectivity, it fails in oral bioavailability due to the rapid metabolism of its hydroxamate group. Ricolinostat is orally bioavailable but exhibits dangerous Class I cross-reactivity (Ac-H3 accumulation) at low micromolar concentrations. The 5-fluoronicotinamide derivative uniquely bridges the gap, offering high selectivity alongside robust pharmacokinetic stability.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure inhibition; they internally control for off-target effects and assay artifacts.

Protocol 1: Fluorogenic Biochemical Target Engagement

Objective: Determine the IC of the inhibitor against recombinant HDAC6 while controlling for auto-fluorescence. Causality Check: Because nicotinamide derivatives can sometimes quench or emit fluorescence at specific wavelengths, a "no-enzyme" compound control is mandatory to prevent false-positive inhibition artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl , 0.1% BSA). Dilute recombinant human HDAC6 to 0.5 ng/ L.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide starting at 10 M in DMSO.

  • Incubation: In a 384-well black microplate, combine 10 L of enzyme solution with 5 L of the compound dilution. Incubate at room temperature (RT) for 30 minutes to allow the ZBG to equilibrate within the catalytic pocket.

  • Substrate Addition: Add 10 L of fluorogenic substrate (Fluor de Lys-SIRT2, which is highly responsive to HDAC6) at a final concentration of 50 M. Incubate for 45 minutes at 37°C.

  • Developer & Readout: Add 25 L of Developer solution containing 2 M Trichostatin A (to halt all residual enzymatic activity instantly). Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation Step: Subtract the baseline fluorescence of the "compound + substrate + developer (no enzyme)" wells to rule out intrinsic compound fluorescence.

Protocol 2: Multiplexed Cellular Selectivity Assay (Western Blot)

Objective: Confirm that the compound penetrates the cell membrane and selectively inhibits cytoplasmic HDAC6 without affecting nuclear Class I HDACs. Causality Check: We multiplex the Western blot to simultaneously probe for acetylated -tubulin (Ac-Tubulin) and acetylated histone H3 (Ac-H3). Because Ac-H3 is a direct substrate of Class I HDACs, its baseline stability in the presence of the inhibitor internally validates the compound's strict selectivity for HDAC6. If Ac-H3 levels rise, the compound is losing its selectivity window.

  • Cell Culture & Treatment: Seed H9c2 cardiomyocytes at cells/well in 6-well plates. Treat with vehicle (0.1% DMSO), Tubastatin A (1 M), or 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide (0.1 M, 1 M, 10 M) for 6 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 10 mM Nicotinamide (to prevent post-lysis deacetylation by sirtuins).

  • Electrophoresis: Resolve 20 g of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Multiplex Probing:

    • Block membrane with 5% BSA for 1 hour.

    • Incubate overnight at 4°C with a primary antibody cocktail: Anti-Acetyl- -Tubulin (Lys40) (Mouse, 1:2000) and Anti-Acetyl-Histone H3 (Lys9/14) (Rabbit, 1:1000).

    • Wash and probe with spectrally distinct fluorescent secondary antibodies (e.g., Anti-Mouse 680 nm and Anti-Rabbit 800 nm).

  • Analysis: Image on a near-infrared scanner. A successful result for 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide will show a dose-dependent increase in the 680 nm signal (Ac-Tubulin) with a completely flat 800 nm signal (Ac-H3) up to 10 M.

References

  • Sabnis, R. W. (2021). 5-Fluoronicotinamide Derivatives as HDAC6 Inhibitors for Treating Heart Diseases. ACS Medicinal Chemistry Letters, 12(6), 953–954. Available at:[Link]

  • Tenaya Therapeutics, Inc. (2021). 5-Fluoronicotinamide Derivatives and Uses Thereof (Patent No. WO2021067859A1). World Intellectual Property Organization.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

Comprehensive Safety & Logistical Guide for Handling 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide This guide synthesizes field-proven operational logistics, mechanistic hazard assessments, and step-by-step metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistical Guide for Handling 5-Fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

This guide synthesizes field-proven operational logistics, mechanistic hazard assessments, and step-by-step methodologies to ensure absolute safety and compliance in your laboratory.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand the causality behind its specific hazards:

  • The Nicotinamide Core: Nicotinamide derivatives are established severe eye and skin irritants. More critically, in their dry powder form, they present a significant combustible dust hazard [2]. When dispersed in air, fine particles can ignite via static discharge.

  • The 5-Fluoro Substitution: The addition of a fluorine atom significantly increases the molecule's lipophilicity, thereby enhancing its ability to permeate the skin and systemic circulation. Furthermore, under extreme heat or fire conditions, fluorinated compounds undergo thermal decomposition to release Hydrogen Fluoride (HF) and carbonyl fluoride—highly toxic, corrosive gases that cause severe respiratory and systemic damage[3].

  • The (Tetrahydrofuran-2-yl)methyl Group: This ether-containing moiety further increases the compound's solubility in organic solvents. While stable as an amide substituent, its presence dictates that standard latex gloves will offer insufficient chemical resistance.

Control Banding: Due to the lack of long-term chronic toxicity data for this specific novel compound, it must be handled under Occupational Exposure Band 4 (OEB 4) guidelines (exposure limit: 1–10 µg/m³).

Task-Specific Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for novel fluorinated APIs. The following matrix outlines the required equipment based on the operational task, grounded in the mechanistic hazards identified above.

Operational TaskRespiratory ProtectionHand ProtectionBody & Eye ProtectionCausality / Rationale
Dry Powder Weighing & Aliquoting PAPR (Powered Air-Purifying Respirator) or N95 if inside a closed isolator.Double-layer Nitrile (Extended cuff, 8 mil minimum).Anti-static Tyvek suit, safety goggles (no vents).Mitigates combustible dust inhalation and static ignition risks; prevents lipophilic skin permeation.
Solution Preparation (in Fume Hood) Half-mask respirator with organic vapor/HEPA cartridges.Nitrile outer glove, chemical-resistant inner glove (e.g., Silver Shield).Flame-resistant (FR) lab coat, chemical splash goggles.Protects against aerosolized organic solvents and accidental splashes of the dissolved API.
Spill Cleanup (Dry or Wet) PAPR with combined HEPA/Organic Vapor cartridges.Heavy-duty Nitrile over Silver Shield gloves.Full impermeable HazMat suit (Level C), face shield.Maximum protection against unknown exposure spikes and potential HF off-gassing if thermal energy is introduced.

Operational Workflow & Step-by-Step Methodology

To ensure trustworthiness, every handling protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety parameter is confirmed.

Protocol A: Safe Weighing and Transfer (Combustible Dust Mitigation)
  • Environment Validation: Ensure the negative pressure isolator or downflow booth is operational and reading at least -0.5 inches of water gauge (in. w.g.).

  • Static Dissipation: Ground all analytical balances and use an anti-static bar (ionizer) inside the weighing enclosure to neutralize static charges on the powder.

  • Tool Selection: Use only non-sparking, conductive polymer or ceramic spatulas . Never use standard stainless steel if static buildup is detected, due to the nicotinamide combustible dust risk[2].

  • Weighing: Transfer the 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide into a pre-tared, anti-static weigh boat.

  • Containment: Transfer the weighed powder into a secondary sealable container (e.g., a GL45 glass bottle with a PTFE-lined cap) before removing it from the isolator.

Protocol B: Dissolution and Solvent Handling
  • Transfer: Move the sealed secondary container to a certified, externally exhausted fume hood.

  • Solvent Addition: Slowly add the organic solvent (e.g., DMSO or DMF) using a closed-system transfer or a pipette.

  • Agitation: Use a magnetic stirrer. Do not use ultrasonic baths for initial dissolution unless temperature is strictly monitored, as localized heating can degrade the fluorinated ring and potentially release trace fluorinated gases[3].

Workflow Start Pre-Operation: Don OEB 4 PPE Containment Transfer to Negative Pressure Isolator Start->Containment Weighing Weighing (Non-Sparking Tools) Containment->Weighing Dissolution Solvent Addition & Dissolution Weighing->Dissolution Transfer Transfer to Sealed Container Dissolution->Transfer Decon Wet-Wipe Decontamination & Doffing Transfer->Decon

Operational workflow for handling highly potent fluorinated APIs under OEB 4 conditions.

Spill Response & Decontamination Protocol

A spill of a fluorinated nicotinamide derivative requires immediate, calculated action to prevent dust explosion and toxic exposure.

Dry Powder Spill Protocol
  • Evacuate and Assess: Evacuate the immediate area. Verify that no open flames or heat sources are active.

  • DO NOT SWEEP: Sweeping dry nicotinamide powder will aerosolize the particles, creating an explosive dust cloud[2].

  • Vacuum Method: Use an intrinsically safe, explosion-proof HEPA vacuum specifically rated for combustible dusts (Class II, Division 1).

  • Wet-Wipe Method (Alternative): If an explosion-proof vacuum is unavailable, gently mist the spill with a 70% Isopropanol/Water solution to suppress dust, then wipe with absorbent pads.

Wet Solution Spill Protocol
  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the surface with a high-pH detergent to neutralize any residual organic acids, followed by a thorough water rinse.

SpillResponse Spill Spill Detected: 5-fluoro-N-(...)-nicotinamide Assess Assess State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet DustHazard Combustible Dust Risk! DO NOT SWEEP Dry->DustHazard WetWipe Wet-Wipe Method (Water/Surfactant) Dry->WetWipe Absorb Apply Inert Absorbent (e.g., Vermiculite) Wet->Absorb HEPA Use Explosion-Proof HEPA Vacuum DustHazard->HEPA Dispose Seal in Hazardous Waste (Requires HF Scrubber Incineration) HEPA->Dispose WetWipe->Dispose Absorb->Dispose

Decision tree for spill response, highlighting combustible dust and fluorinated waste mitigation.

Disposal & Waste Management Plan

The disposal of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide cannot be treated as standard organic waste due to the fluorine atom.

  • Segregation: Collect all solid and liquid waste containing this compound in dedicated, clearly labeled HDPE containers. Do not mix with standard halogenated waste (like DCM or Chloroform), as the thermal destruction profiles differ.

  • Labeling: Waste containers must be explicitly labeled: "DANGER: Contains Fluorinated Organic Compounds. Thermal Decomposition Yields Hydrogen Fluoride (HF)."

  • Incineration Requirements: This chemical must only be disposed of via high-temperature commercial incineration at a facility equipped with acid gas scrubbers capable of neutralizing Hydrogen Fluoride gas[3]. Standard municipal incinerators will suffer severe corrosion and release toxic HF into the environment if used.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Nicotinamide." Fisher Scientific, 2025.
  • Centers for Disease Control and Prevention (CDC). "Criteria for a recommended standard: occupational exposure to decomposition products of fluorocarbon polymers." CDC Stacks, 1977.
  • Investigations of a Dog. "From PAI to Warning Letter – Lessons from Sanofi.

Sources

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